molecular formula C13H19N3S B13426162 1-(1-isobutyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)-N-methylmethanamine

1-(1-isobutyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)-N-methylmethanamine

Cat. No.: B13426162
M. Wt: 249.38 g/mol
InChI Key: CEOFJMBMQNGPBN-UHFFFAOYSA-N
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Description

1-(1-Isobutyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)-N-methylmethanamine is a pyrazole-based compound featuring a 1H-pyrazole core substituted at position 1 with an isobutyl group and at position 3 with a thiophen-3-yl moiety. The molecular formula is C₁₃H₁₉N₃S, with a molecular weight of 249.37 g/mol (calculated). The isobutyl group enhances lipophilicity, while the thiophene ring introduces sulfur-mediated electronic effects, which may influence binding interactions in biological systems.

Properties

Molecular Formula

C13H19N3S

Molecular Weight

249.38 g/mol

IUPAC Name

N-methyl-1-[2-(2-methylpropyl)-5-thiophen-3-ylpyrazol-3-yl]methanamine

InChI

InChI=1S/C13H19N3S/c1-10(2)8-16-12(7-14-3)6-13(15-16)11-4-5-17-9-11/h4-6,9-10,14H,7-8H2,1-3H3

InChI Key

CEOFJMBMQNGPBN-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C(=CC(=N1)C2=CSC=C2)CNC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-isobutyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)-N-methylmethanamine typically involves multi-step organic reactions. One common approach is the formation of the pyrazole ring through cyclization reactions, followed by the introduction of the isobutyl and thiophene substituents. The final step involves the methylation of the amine group.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

1-(1-isobutyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)-N-methylmethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

1-(1-isobutyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)-N-methylmethanamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(1-isobutyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)-N-methylmethanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Position 1 Substituent Position 3 Substituent Side Chain
1-(1-Isobutyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)-N-methylmethanamine (Target) C₁₃H₁₉N₃S 249.37 Isobutyl (C₄H₉) Thiophen-3-yl (C₄H₃S) N-Methylmethanamine
1-(1-(Difluoromethyl)-3-(pyridin-4-yl)-1H-pyrazol-5-yl)-N-methylmethanamine C₁₁H₁₂F₂N₄ 238.24 Difluoromethyl (CHF₂) Pyridin-4-yl (C₅H₄N) N-Methylmethanamine
1-(1-(2-Fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-yl)-N-methylmethanamine C₁₂H₁₅FN₄ 236.27 2-Fluoroethyl (C₂H₄F) Pyridin-2-yl (C₅H₄N) N-Methylmethanamine
(1-Isopropyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanamine C₁₁H₁₅N₃S 229.32 Isopropyl (C₃H₇) Thiophen-3-yl (C₄H₃S) Methanamine (NH₂)
Key Differences and Implications

Position 1 Substituents: The isobutyl group in the target compound increases steric bulk and lipophilicity compared to smaller substituents like difluoromethyl () or 2-fluoroethyl (). This may enhance membrane permeability but reduce solubility.

Side Chain Modifications :

  • The N-methylmethanamine side chain in the target and analogues () introduces basicity (pKa ~9–10), which may influence protonation states under physiological conditions. In contrast, the methanamine group in lacks the methyl group, reducing steric hindrance and altering solubility .

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